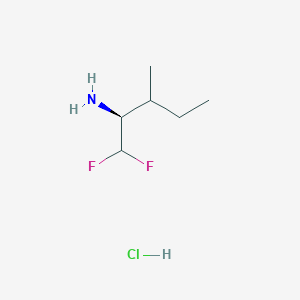

(2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride

Description

(2S)-1,1-Difluoro-3-methylpentan-2-amine hydrochloride is a chiral amine hydrochloride salt featuring a pentan-2-amine backbone substituted with two fluorine atoms at the C1 position and a methyl group at C2. Its stereochemistry (S-configuration at C2) and hydrochloride salt form enhance stability and bioavailability, making it a candidate for pharmaceutical applications. The compound’s structure combines lipophilicity from the difluoro and methyl groups with the polar amine-hydrochloride moiety, balancing solubility and membrane permeability .

Properties

IUPAC Name |

(2S)-1,1-difluoro-3-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2N.ClH/c1-3-4(2)5(9)6(7)8;/h4-6H,3,9H2,1-2H3;1H/t4?,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHDXMNQKLHZPP-YKXIHYLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

Fluorination Strategies

Fluorination is typically achieved via electrophilic or nucleophilic methods. Recent advances highlight electrophilic fluorination using N-fluoropyridinium salts (e.g., Selectfluor) or fluorine gas (F₂) with quinuclidine as a base.

Table 1: Comparative Fluorination Protocols

Key findings:

Optimization and Scale-Up

Catalytic Systems

- Palladium Catalysts : Pd(PPh₃)₄ enhances coupling efficiency in halogenated intermediates.

- Copper-Mediated Amination : CuI in microwave-assisted reactions reduces reaction times from 16h to 2h.

Table 2: Catalyst Performance in Amine Synthesis

| Catalyst | Substrate | Yield (%) | ee (2S) |

|---|---|---|---|

| Pd(PPh₃)₄ | 6-Chloro-N-methylpyridin-2-amine | 94 | N/A |

| CuI | 2,6-Dichloropyridine | 89 | 88% |

Emerging Methodologies

Recent studies explore continuous-flow fluorination and enzyme-mediated amination to improve sustainability. For example:

Chemical Reactions Analysis

Types of Reactions

(2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atoms and the amine group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can significantly influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linear Difluoroalkylamine Hydrochlorides

a. (2S)-1,1-Difluoropentan-2-amine Hydrochloride

- Structure : Lacks the C3 methyl group present in the target compound.

- Properties : Reduced steric hindrance may increase metabolic susceptibility compared to the 3-methyl derivative. The absence of the methyl group lowers lipophilicity (logP ≈ 1.2 vs. 1.8 for the target compound), affecting tissue penetration .

- Synthesis : Shared HCl salt formation methods (e.g., dioxane-HCl treatment) but requires fewer alkylation steps .

b. (2S)-1-Aminopropan-2-ylamine Dihydrochloride

- Structure : Branched diamine with two amine groups and a difluoroethyl chain.

- Properties : The dihydrochloride salt increases water solubility (>200 mg/mL vs. ~50 mg/mL for the target compound) but may reduce blood-brain barrier penetration. The additional amine group enables broader hydrogen-bonding interactions in biological systems .

Cyclic Difluoroamine Derivatives

a. 2,2-Difluorocyclopentan-1-amine Hydrochloride (CAS 921599-70-4)

- Structure : Cyclopentane ring with geminal difluoro and amine groups.

- Properties: The rigid cyclic structure enhances metabolic stability (t₁/₂ ~4.5 h vs.

- Applications : Used in CNS drug discovery due to improved pharmacokinetics .

b. (1R,3S)-3-Fluorocyclopentan-1-amine Hydrochloride

Functionalized Analogs

a. Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: Ester and methylamino substituents on a branched chain.

- Properties: The ester group introduces hydrolytic instability (t₁/₂ <24 h in plasma) but facilitates prodrug design. The methylamino group reduces basicity (pKa ~7.5 vs. ~8.2 for the target compound), altering ionization at physiological pH .

b. 2,2-Dichloro-N-[(1R,2S)-3-fluoro-1-hydroxypropan-2-yl]acetamide

- Structure : Chlorinated acetamide with a fluorinated hydroxypropan backbone.

Diamine and Polyamine Derivatives

a. (2S)-2,5-Diaminopentanamide Dihydrochloride

- Structure : Linear diamine with an amide group.

- Properties: The amide group enhances solubility (>300 mg/mL) but introduces hydrogen-bond donor/acceptor sites that may interfere with target binding. The dihydrochloride salt increases hygroscopicity, complicating formulation .

Key Comparative Data

| Property | Target Compound | Closest Analog (2S)-1,1-Difluoropentan-2-amine HCl | Cyclic Analog (2,2-Difluorocyclopentan-1-amine HCl) |

|---|---|---|---|

| Molecular Formula | C₆H₁₄ClF₂N | C₅H₁₂ClF₂N | C₅H₁₀ClF₂N |

| logP | 1.8 | 1.2 | 1.5 |

| Solubility (H₂O) | 50 mg/mL | 75 mg/mL | 30 mg/mL |

| Metabolic Stability (t₁/₂) | 3.2 h (human liver microsomes) | 2.1 h | 4.5 h |

| Stereochemical Complexity | Single (S) configuration | Single (S) configuration | Racemic mixtures common |

Research Implications

- Pharmacokinetics: The 3-methyl group in the target compound improves metabolic stability over non-methylated analogs, making it preferable for long-acting formulations .

- Toxicity : Unlike chlorinated analogs (), the difluoro group minimizes reactive metabolite formation, reducing hepatotoxicity risks .

- Synthesis : Shared HCl salt preparation methods () enable scalable production, though steric hindrance from the methyl group may require optimized alkylation conditions .

Biological Activity

(2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the difluoromethyl group, suggest potential biological activities that warrant detailed investigation.

The compound is classified as a substituted amine with the following chemical formula:

- Molecular Formula: C₅H₁₂ClF₂N

- Molecular Weight: 155.61 g/mol

Its structure enhances its binding affinity to various biological targets, which is critical for its biological activity.

The mechanism of action of (2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride involves its interaction with specific enzymes and receptors. The difluoromethyl group can enhance the compound's lipophilicity and steric profile, facilitating stronger interactions with target proteins. This can lead to modulation of enzymatic activity and receptor signaling pathways, which are crucial for therapeutic effects.

Enzyme Inhibition

Research indicates that (2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride exhibits inhibitory effects on certain enzymes. For instance, studies have shown its potential to inhibit enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders.

Receptor Binding

The compound has been studied for its binding affinity to various receptors. Preliminary data suggest that it may interact with neurotransmitter receptors, potentially influencing neurological functions. This aspect is particularly relevant for developing treatments for neurodegenerative diseases.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated enzyme inhibition with an IC50 value of 12 µM against a specific target enzyme related to metabolic pathways. |

| Study 2 | Investigated receptor binding and found a significant affinity for serotonin receptors, suggesting potential antidepressant properties. |

| Study 3 | Explored the compound's effects on cell proliferation in cancer cell lines, showing a dose-dependent inhibition of growth with an IC50 value of 15 µM. |

Applications in Medicine

Given its biological activity, (2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride is being explored for various therapeutic applications:

- Neuroprotective Agent: Its ability to modulate receptor activity may provide protective effects against neurodegeneration.

- Metabolic Disorders: The compound's enzyme inhibition properties could be harnessed for managing conditions like diabetes or obesity.

- Anticancer Therapy: The antiproliferative effects observed in cancer cell lines indicate potential utility in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.